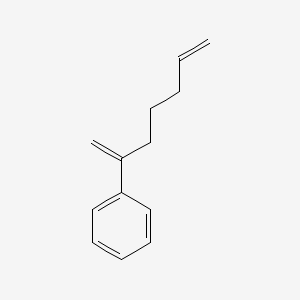

(Hepta-1,6-dien-2-yl)benzene

Description

Contextualization within Acyclic and Cyclic Diene Chemistry

Dienes, hydrocarbons containing two carbon-carbon double bonds, are broadly classified as conjugated, isolated, or cumulated. As a 1,6-diene, (hepta-1,6-dien-2-yl)benzene possesses isolated double bonds, which typically react independently of one another. However, the strategic placement of these double bonds allows for intramolecular cyclization reactions, a key feature of its chemistry.

In contrast to cyclic dienes, which are often locked in a specific conformation, acyclic dienes like this compound have greater conformational flexibility. This flexibility can influence their reactivity and the stereochemical outcome of reactions. The presence of the phenyl group further distinguishes its reactivity from simple alkyl-substituted dienes due to steric and electronic effects.

Significance in Advanced Synthetic Methodologies

The true significance of this compound and related arylated 1,6-dienes lies in their utility as building blocks for complex molecular architectures. They are particularly valuable in transition metal-catalyzed reactions, where the metal center can coordinate with the double bonds to facilitate a variety of transformations. These reactions often lead to the formation of carbocyclic and heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals.

Recent research has highlighted the versatility of 1,6-dienes in reactions such as:

Radical Cyclizations: These reactions can be initiated by various methods, including photoredox catalysis, to form five-membered rings. nih.govrsc.org The regioselectivity of these cyclizations can be controlled to produce a variety of substituted cyclopentane (B165970) derivatives.

Hydroarylation and Hydrovinylation: Transition metals, particularly rhodium, can catalyze the addition of an aryl or vinyl group and a hydrogen atom across one of the double bonds, leading to more complex structures. researchgate.netnih.gov

Cycloisomerization: Catalysts, such as those based on ruthenium, can promote the rearrangement of 1,6-dienes to form cyclic isomers, like methylenecyclopentanes, with high selectivity. organic-chemistry.org

The presence of the aryl group in this compound can direct the regioselectivity of these reactions and provides a handle for further functionalization.

Scope and Objectives of Research on this compound and Related Arylated 1,6-Dienes

Research into this compound and its analogues is driven by the desire to develop new and efficient synthetic methods. Key objectives in this area include:

Developing Novel Catalytic Systems: The discovery of new catalysts that can control the chemo-, regio-, and stereoselectivity of reactions involving arylated 1,6-dienes is a primary goal. This includes the use of various transition metals and the design of specific ligands. nih.govrsc.org

Exploring Diverse Reaction Pathways: Researchers are continually investigating new transformations that these substrates can undergo. This includes exploring different types of cyclization reactions, tandem processes that form multiple bonds in a single operation, and asymmetric catalysis to produce chiral molecules. nih.govoup.com

Application in Target-Oriented Synthesis: A major driver for this research is the application of these methodologies in the synthesis of complex natural products and biologically active molecules. The ability to rapidly construct intricate molecular frameworks from simple starting materials is a hallmark of efficient synthetic chemistry.

Chemical Properties and Reactions

While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the established chemistry of arylated 1,6-dienes.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆ |

| CAS Number | 66406-90-4 |

| Molar Mass | 172.27 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

The reactivity of this compound is dominated by the two terminal alkene groups, which can undergo a variety of addition and cyclization reactions. The phenyl group at the 2-position exerts a significant electronic and steric influence on these reactions.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Radical Cyclization | Radical initiator (e.g., AIBN), tin hydride or photoredox catalyst | Substituted methylenecyclopentane (B75326) derivatives |

| Hydroarylation | Rhodium or other transition metal catalyst, arylboronic acid or similar | Aryl-substituted cyclic or acyclic products |

| Cycloisomerization | Ruthenium catalyst | 1-Methyl-2-(phenylmethyl)cyclopentene and other isomers |

| Metathesis | Grubbs' or other metathesis catalyst | Ring-closing metathesis to form a seven-membered ring (cycloheptene derivative) |

Structure

3D Structure

Properties

CAS No. |

66406-90-4 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

hepta-1,6-dien-2-ylbenzene |

InChI |

InChI=1S/C13H16/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-11H,1-2,4,6,9H2 |

InChI Key |

JUKFOTYCJGAAJF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hepta 1,6 Dien 2 Yl Benzene and Its Derivatives

Direct Functionalization Approaches

Direct functionalization strategies aim to introduce the heptadienyl group onto a pre-existing aromatic ring. These methods are often favored for their atom economy and straightforwardness.

Alkylation Strategies on Aromatic Substrates

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. libretexts.orglibretexts.org In the context of synthesizing (Hepta-1,6-dien-2-yl)benzene, this would involve the reaction of benzene (B151609) with a suitable heptadiene derivative, such as 2-chlorohepta-1,6-diene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The catalyst facilitates the formation of a carbocation electrophile from the alkyl halide, which is then attacked by the nucleophilic benzene ring. libretexts.orgyoutube.com

However, a significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, especially with primary alkyl halides. libretexts.orgyoutube.com For instance, the reaction of benzene with 1-chlorobutane (B31608) yields a mixture of sec-butylbenzene (B1681704) and n-butylbenzene due to a hydride shift. libretexts.org Applying this to the synthesis of this compound, the use of a precursor that forms a primary carbocation could lead to undesired isomeric products. To circumvent this, starting materials that generate more stable secondary or tertiary carbocations are preferred.

Another challenge is polyalkylation, where the initial product is more reactive than the starting material, leading to the introduction of multiple alkyl groups onto the aromatic ring. Using a large excess of the aromatic substrate can help to minimize this side reaction. libretexts.org

Recent studies have explored the use of solid acid catalysts, such as zeolites (Y-type and mordenite), for the alkylation of benzene with long-chain alkenes. researchgate.net While Y-zeolite showed higher activity, mordenite (B1173385) exhibited better selectivity for the 2-phenyl isomer. researchgate.net These findings suggest that catalyst selection can play a crucial role in directing the regioselectivity of the alkylation.

Metal-Catalyzed Coupling Reactions for Aryl-Diene Construction

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the aryl-diene framework, often with higher selectivity than traditional methods.

A notable advancement in this area is the palladium-catalyzed diverted telomerization of dienes with aryl boronic derivatives. acs.org Telomerization is an industrial process for creating longer carbon chains from dienes. acs.orgrsc.org In a "diverted" approach, the addition of an aryl boronic acid or its ester derivative intercepts a key intermediate in the catalytic cycle, leading to the formation of aryl-substituted dienes instead of the typical products. acs.org

This method has been successfully applied to the synthesis of aryl-substituted 1,6- and 1,7-dienes. acs.org The reaction proceeds under relatively mild conditions, and the selectivity between the different isomeric products can be influenced by the electronic properties of the aryl boronic derivative. acs.org For example, the reaction of butadiene with an aryl boronic acid pinacol (B44631) ester in the presence of a palladium catalyst can yield the desired aryl-diene product. acs.org The use of specific phosphine (B1218219) ligands, such as those based on (benzo)furylphosphines, has been shown to improve the efficiency and selectivity of palladium-catalyzed telomerization reactions. rsc.org

A key factor in this diverted pathway is the higher affinity of the methoxy (B1213986) anion (often present from the solvent or additives) for the boronic derivative compared to the π-allyl palladium intermediate, which facilitates the aryl coupling. acs.org

| Catalyst System | Diene | Aryl Derivative | Product | Key Features | Reference |

| PdCl₂(PPh₃)₂ / NaOMe | Butadiene | Aryl Boronic Acid Pinacol Ester | Aryl-substituted 1,6- and 1,7-dienes | High yields, tunable selectivity based on electronics of the aryl group. | acs.org |

| Pd(OAc)₂ / Ligand | Isoprene | Methanol | Telomers | Ligand choice (e.g., dicyclohexyl-[1-(2,4,6-trimethylphenyl) imidazol-2-yl]phosphane) influences regioselectivity. | google.com |

Besides palladium, other transition metals can mediate the arylation of dienes. While specific examples for the direct synthesis of this compound are less common in the provided literature, related transformations suggest the feasibility of such approaches. For instance, palladium complexes are known to catalyze the telomerization of butadiene with arylamines, which can then be cyclized to form quinoline (B57606) derivatives. bcrec.id This indicates the potential for using various nucleophiles in palladium-catalyzed diene functionalization.

The development of new catalysts and ligands continues to expand the scope of these reactions, offering pathways to a wide range of functionalized aromatic compounds. organic-chemistry.org

Construction of the 1,6-Diene Moiety

An alternative synthetic strategy involves forming the 1,6-diene unit on a molecule that already contains the phenyl group. Olefin metathesis is a particularly powerful tool for this purpose. nih.govresearchgate.net

Olefin Metathesis Approaches, Including Ring-Closing Metathesis for Cyclic Analogues

Olefin metathesis is a catalytic reaction that involves the exchange of substituents between different olefins. researchgate.netutc.edu It is known for its tolerance of various functional groups and its ability to form carbon-carbon double bonds with high efficiency. nih.govharvard.edu

For the synthesis of acyclic dienes like this compound, cross-metathesis would be the relevant transformation. This would involve reacting a phenyl-substituted alkene with another alkene to construct the desired diene. The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly advanced the application of olefin metathesis in organic synthesis. nih.govharvard.edu

Ring-closing metathesis (RCM) is a variation of this reaction that is used to form cyclic compounds from acyclic dienes. utc.eduharvard.edupsu.edu This methodology has been extensively used to synthesize a wide variety of carbo- and heterocyclic rings. nih.govnih.govdoi.org For instance, the RCM of acyclic 1,6-dienes can lead to the formation of five-membered rings. doi.org The reaction is often driven to completion by the removal of a volatile byproduct, such as ethylene. utc.eduharvard.edu

In the context of this compound derivatives, RCM could be employed to synthesize cyclic analogues. For example, a precursor containing a phenyl group and two terminal alkene chains could be cyclized using a ruthenium catalyst to form a phenyl-substituted cycloalkene. Recent research has shown that even the synthesis of complex macrocyclic enediyne systems can be achieved using RCM as a key step. spbu.ruresearchgate.net

The choice of catalyst is crucial for the success of metathesis reactions. Ruthenium-based catalysts are generally favored for their stability and functional group tolerance. harvard.edu Some studies have also explored the use of molybdenum-based catalysts, which can exhibit different reactivity and selectivity profiles. researchgate.net

| Metathesis Type | Substrate Type | Catalyst Example | Product Type | Key Features | Reference |

| Cross-Metathesis | Phenyl-substituted alkene + alkene | Grubbs or Hoveyda-Grubbs catalyst | Acyclic aryl-diene | Builds the diene moiety on a pre-existing aryl compound. | nih.govutc.edu |

| Ring-Closing Metathesis (RCM) | Acyclic diene with an aryl substituent | Grubbs or Hoveyda-Grubbs catalyst | Phenyl-substituted cycloalkene | Forms cyclic analogues; driven by removal of volatile byproducts. | harvard.edunih.govdoi.org |

| Ring-Closing Enyne Metathesis (RCEYM) | Terminal enyne with an aryl substituent | Grubbs Z-selective catalyst | endo-cyclization products | Catalyst choice dictates regioselectivity (exo vs. endo). | researchgate.net |

Multi-step Convergent and Linear Syntheses

The assembly of a target molecule like this compound can be approached through two primary multi-step strategies: linear and convergent synthesis.

A convergent synthesis , in contrast, involves the independent preparation of two or more complex fragments of the target molecule, which are then combined (coupled) in a later stage. This strategy is generally more efficient for complex structures as it allows for the parallel construction of key components, and a low-yield step does not impact the entire synthesis as severely. A convergent approach to this compound might involve synthesizing a phenyl-containing allylic fragment and a separate four-carbon alkene fragment, followed by a coupling reaction to form the final C-C bond.

Table 1: Comparison of Hypothetical Linear vs. Convergent Synthetic Approaches

| Feature | Linear Synthesis Example | Convergent Synthesis Example |

| Starting Materials | Acetophenone, Allyl bromide, 3-Buten-1-ol | Phenylacetylene, 4-Bromo-1-butene |

| Key Fragments | N/A (Sequential build-up) | 1-Phenylprop-2-en-1-yl fragment & C4-alkenyl fragment |

| Key Reactions | Grignard Reaction, Oxidation, Wittig Reaction, Allylation | Sonogashira Coupling, Selective Reduction, Grignard Formation, Coupling |

| Number of Steps | Potentially more linear steps | Fewer linear steps, parallel synthesis possible |

| Overall Yield | Potentially lower due to sequential yield loss | Potentially higher due to late-stage fragment coupling |

Strategies Involving Alkene Functionalization and Chain Elongation

The synthesis of dienes often relies on the strategic functionalization of pre-existing alkenes and methods for extending carbon chains. These techniques are crucial for installing the double bonds at the desired positions (1 and 6) and constructing the seven-carbon backbone of this compound.

Alkene Functionalization: Transition-metal-catalyzed reactions are powerful tools for modifying alkenes. nih.gov For instance, allylic C-H functionalization allows for the introduction of new groups at a position adjacent to a double bond, a process that can be redox-neutral and atom-economical. nih.gov While many examples focus on creating conjugated 1,3-dienes, the principles can be adapted for skipped dienes.

Chain Elongation: Classic organic reactions are frequently employed to build the carbon skeleton.

Wittig-type Olefination: This method is a reliable way to form a carbon-carbon double bond from a carbonyl group (aldehyde or ketone) and a phosphonium (B103445) ylide. organic-chemistry.org In a synthesis of the target molecule, a Wittig reaction could be used to form either the C1-C2 or C6-C7 double bond.

Grignard Reactions: The addition of an organomagnesium (Grignard) reagent to an aldehyde or ketone is a fundamental C-C bond-forming reaction. For example, an allylmagnesium bromide could be reacted with a phenyl-containing ketone, followed by dehydration, to construct part of the diene system. youtube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) are exceptionally effective for creating C-C bonds between sp²-hybridized carbons. nih.gov A strategy could involve coupling a vinyl halide with an organometallic reagent to elongate a chain and form a diene product. nih.gov

Table 2: Selected Chain Elongation Strategies for Diene Synthesis

| Strategy | Reactant 1 | Reactant 2 | Key Outcome |

| Wittig Olefination | Phenyl-containing ketone | Allyl-triphenylphosphonium ylide | Forms a C=C bond, extending the chain |

| Grignard Reaction | Phenyl-containing aldehyde | 4-Pentenylmagnesium bromide | Forms a C-C bond and a secondary alcohol |

| Suzuki Coupling | 2-Bromostyrene | Alkenylboronic acid | Forms a C-C bond between two sp² carbons |

| Allylic Alkylation | Phenyl-activated pronucleophile | 1,4-Dihalobut-2-ene | Constructs part of the diene backbone |

Chemo- and Regioselective Considerations in Synthesis

When a molecule contains multiple reactive sites, as is common in multi-step synthesis, controlling the selectivity of reactions is paramount.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, in a molecule containing both a ketone and an ester, a reducing agent like sodium borohydride (B1222165) will chemoselectively reduce the ketone. In synthesizing this compound, a key challenge would be the selective functionalization of one alkene in the presence of another, or the reaction of a different functional group entirely without affecting the double bonds.

Regioselectivity describes the preference for bond formation at one position over another within a functional group. The synthesis of linear 1,3-dienes via C-H activation has shown that the choice of catalyst and directing groups can provide total regioselectivity, leading to the desired linear product over branched isomers. acs.org For instance, cobalt-catalyzed hydroacylation of 1,3-dienes can yield different regioisomers depending on the phosphine ligand used; an electron-rich phosphine can dramatically switch the site of C-C bond formation. acs.org

In the context of this compound, a regioselective challenge arises in reactions like hydroacylation or cross-coupling. The goal would be to ensure the phenyl group is attached specifically at the C2 position and that any chain elongation occurs at the correct terminus. The use of directing groups, which temporarily coordinate to a catalyst and guide it to a specific C-H bond, is a modern strategy to achieve high regioselectivity in C-H functionalization reactions. acs.org

Table 3: Illustrative Control of Regioselectivity in a Model Coupling Reaction

| Entry | Catalyst/Ligand System | Directing Group | Outcome/Major Regioisomer |

| 1 | Pd(OAc)₂ / PPh₃ | None | Mixture of isomers |

| 2 | [Rh(cod)Cl]₂ / dppe | None | Branched product favored |

| 3 | Mn(I) Complex | Pyridyl group | Linear product favored (>20:1) acs.org |

| 4 | Co(acac)₂ / DCPE | None | C1-acylation favored (8:1) acs.org |

This table is illustrative and based on principles from related diene syntheses.

Reactivity and Mechanistic Investigations of Hepta 1,6 Dien 2 Yl Benzene

Intramolecular Cyclization Reactions

Intramolecular cyclizations of 1,6-dienes are a cornerstone in the synthesis of cyclic compounds, particularly cyclopentane (B165970) derivatives. The energetic favorability of forming a five-membered ring from a hex-5-enyl radical or related intermediate drives these transformations.

Radical Cyclizations of 1,6-Dienes

Radical cyclizations offer a powerful method for C-C bond formation under mild conditions. These reactions typically involve the generation of a radical species that adds to one of the double bonds, followed by an intramolecular cyclization onto the second double bond.

A mild and efficient method for the cyclization of 1,6-dienes is mediated by thioacids, such as thioacetic acid (AcSH), under photochemical conditions. This reaction proceeds via a thiyl radical-initiated cascade. msu.edunih.gov The process is initiated by the generation of a thiyl radical (AcS•) which adds to one of the alkene moieties of the 1,6-diene. This addition generates a carbon-centered radical, which then undergoes a 5-exo-trig cyclization to form a five-membered ring and a new exocyclic carbon-centered radical. nih.govacs.org The reaction is terminated by hydrogen atom transfer from another molecule of thioacetic acid, which propagates the radical chain and yields the cyclized thioester product. acs.org This methodology is highly selective for the formation of five-membered rings, with reported yields for various 1,6-dienes being as high as 98%. msu.edunih.govacs.org The resulting thioester functionality can be further manipulated, for instance, by hydrolysis to a thiol, which can then be removed in a traceless manner. nih.govacs.org

The general mechanism is as follows:

Initiation: Photochemical cleavage of a radical initiator generates initial radicals.

Propagation:

A thiyl radical (RS•) adds to a terminal double bond of the 1,6-diene.

The resulting alkyl radical undergoes a 5-exo-trig cyclization to form a cyclopentylmethyl radical.

The cyclopentylmethyl radical abstracts a hydrogen atom from the thioacid (RSH) to yield the final product and regenerate the thiyl radical.

For (Hepta-1,6-dien-2-yl)benzene, the initial radical addition would lead to a resonance-stabilized benzylic radical, influencing the subsequent cyclization step.

The carbon dioxide radical anion (CO₂•⁻) has emerged as a reactive species capable of engaging in carboxylative cyclization reactions with 1,6-dienes. dntb.gov.uaresearcher.life This reaction provides a pathway to synthesize five-membered lactam derivatives through a highly trans-selective 5-exo-trig cyclization. dntb.gov.uaresearcher.lifeox.ac.uk In studies involving N-allyl-N-phenylacrylamide derivatives, which are heteroatom-containing 1,6-dienes, the reaction with CO₂•⁻ leads to both carboxylative cyclization and hydrocyclization products, with combined yields reaching up to 74%. dntb.gov.uaox.ac.uk Computational studies have shown that the transition state during the cyclization step favors a trans-configuration over the cis-configuration, explaining the observed high diastereoselectivity. dntb.gov.uaresearcher.life This reaction offers a novel approach to the synthesis of N-heterocycles by incorporating carbon dioxide into complex molecular scaffolds. dntb.gov.ua While specific studies on this compound are not detailed in the reviewed literature, the general reactivity pattern of 1,6-dienes suggests it could be a viable substrate for similar transformations, likely leading to phenyl-substituted cyclopentane carboxylic acids.

The substitution pattern on the alkene units of a 1,6-diene has a profound impact on the efficiency and outcome of radical cyclization reactions. acs.org In thioacid-mediated cyclizations, the presence of substituent groups can influence both the rate of the initial radical addition and the stability of the radical intermediates.

Research has demonstrated that substitution with phenyl groups directly on the alkene, as is the case in this compound, leads to a significant decrease in reaction yields. acs.org This inhibition is attributed to two primary factors:

Resonance Stabilization: The intermediate radical formed after the initial thiyl radical addition is a resonance-stabilized benzylic radical. This increased stability makes the radical less reactive and can inhibit the propagation of the radical chain process.

Styrene-type Reactivity: Styrene-type alkenes generally exhibit poorer reactivity towards addition by thiyl radicals compared to unsubstituted terminal alkenes.

The table below summarizes the effect of different substituents on the yield of thioacid-mediated cyclization of various 1,6-dienes, illustrating the impact of the phenyl group.

| Substrate (1,6-Diene) | Substituent(s) | Product | Yield (%) |

| Diethyl diallylmalonate | None | Diethyl 3,4-bis((acetylthio)methyl)cyclopentane-1,1-dicarboxylate | 98% |

| N,N-diallylaniline | Phenyl on Nitrogen | S-(((1-phenylpyrrolidin-3-yl)methyl)ethanethioate | 75% |

| Substrate 2l | Phenyl on one alkene | Corresponding cyclized thioester | 28% |

| Substrate 2m | Phenyl on both alkenes | No Reaction | 0% |

Data compiled from studies on thioacid-mediated 5-exo-trig selective cyclization of 1,6-dienes. acs.org

Rearrangement Pathways

Influence of Substituents on Rearrangement Mechanisms

The rearrangement of this compound, a substituted 1,5-diene, is highly analogous to the well-studied Cope rearrangement. The nature and position of substituents on the diene framework can significantly influence the reaction rate and the energetic profile of the transition state. The phenyl group at the C-2 position, in particular, plays a crucial role in stabilizing the transition state.

Research on the Cope rearrangement of the closely related 2-phenyl-1,5-hexadiene provides valuable insights. The presence of a phenyl group at the C-2 position has been shown to lower the activation free energy of the rearrangement. This effect is attributed to the ability of the phenyl group to stabilize the developing radical character in the transition state through resonance.

A systematic analysis of phenyl substituents on 1,5-dienes reveals that their stabilizing effect is not always additive. For instance, the introduction of a second phenyl group at the C-5 position in 2-phenyl-1,5-hexadiene results in a cooperative effect, lowering the activation enthalpy more significantly than the initial 2-phenyl substitution alone. Conversely, if substituents are placed in positions that oppose the electronic demands of the transition state, the stabilizing effect can be attenuated.

The influence of substituents on the Cope rearrangement can be understood by considering their effect on the stability of the two potential non-concerted mechanistic alternatives: a cyclohexane-1,4-diyl diradical and two allylic radicals. Radical-stabilizing groups, such as phenyl, alter the character and stability of the transition state, moving it along the spectrum between these two extremes. The precise impact of a substituent is therefore dependent on its position and its ability to stabilize the developing radical centers in the transition state.

Table 1: Influence of Phenyl Substituents on the Activation Enthalpy of Cope Rearrangements

| Substituent Position | Change in Activation Enthalpy (kcal/mol) | Nature of Effect |

| 2-Phenyl | -6.8 | Stabilizing |

| 2,5-Diphenyl | -10.6 (relative to 2-phenyl) | Cooperative Stabilization |

Data derived from studies on analogous 1,5-hexadiene systems.

Elucidation of Reaction Mechanisms

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Intermediate Trapping)

Experimental studies are crucial for elucidating the intricate details of reaction mechanisms. For rearrangements of 1,5-dienes like this compound, kinetic isotope effects (KIEs) serve as a powerful tool to probe the nature of the transition state. The KIE is the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. alfa-chemistry.com For the Cope rearrangement, secondary deuterium KIEs are particularly informative.

Intermediate trapping experiments are another valuable technique for mechanistic elucidation. If the rearrangement proceeds through a discrete intermediate, such as a diradical species, it may be possible to "trap" this intermediate with a suitable reagent. However, for many Cope rearrangements, the mechanism is believed to be concerted, meaning that bond breaking and bond making occur simultaneously without the formation of a stable intermediate. In such cases, intermediate trapping experiments would not yield a trapped species. The concerted nature of most Cope rearrangements suggests that the transition state possesses significant diradical character, even if a true diradical intermediate is not formed.

Computational Approaches to Transition State Analysis and Reaction Pathways

Computational chemistry offers a powerful lens through which to examine the transition states and reaction pathways of rearrangements that are often difficult to study experimentally. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a 6-31G* basis set, have been successfully employed to model the Cope rearrangement of phenyl-substituted 1,5-hexadienes. researchgate.net These computational models allow for the calculation of activation enthalpies and the detailed geometric characterization of transition structures. researchgate.net

For the parent Cope rearrangement of 1,5-hexadiene, computational studies have explored the potential energy surface and characterized the chair-like transition state. Molecular dynamics simulations at the (U)B3LYP/6-31G(d) level have shown that the vast majority of reactive trajectories pass directly through the transition zone in a very short timescale (around 35 femtoseconds), which is indicative of a dynamically concerted process. comporgchem.com A small fraction of trajectories may involve a transient diradical species with a very short lifetime. comporgchem.com

These computational approaches provide a detailed picture of the reaction coordinate, allowing for the visualization of the transition state and the energetic landscape of the rearrangement. For this compound, such computational studies would be invaluable in precisely quantifying the stabilizing effect of the 2-phenyl substituent and in mapping the entire reaction pathway from reactant to product.

Table 2: Comparison of Computational Methods for Studying Rearrangements

| Computational Method | Information Provided | Application to this compound |

| Density Functional Theory (DFT) | Activation energies, transition state geometries, thermodynamic properties. | Quantifying the effect of the phenyl substituent and predicting the reaction rate. |

| Ab Initio Molecular Dynamics | Trajectory of atoms during the reaction, lifetime of transient species. | Determining the concerted versus stepwise nature of the rearrangement. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density, characterization of bonding in transition states. | Investigating the aromaticity and bonding changes in the transition state. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For (Hepta-1,6-dien-2-yl)benzene, high-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzene (B151609) ring would typically appear in the downfield region, expected between δ 7.0 and 7.5 ppm, showing complex splitting patterns due to spin-spin coupling. researchgate.net The vinylic protons of the two double bonds would also resonate in the downfield region, likely between δ 4.5 and 6.0 ppm. The allylic protons, being adjacent to the double bonds, would appear at a more shielded position, typically in the range of δ 2.0 to 3.0 ppm. The remaining methylene (B1212753) protons of the heptadiene chain would be found further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal. The carbon atoms of the phenyl group would generate signals in the aromatic region, approximately from δ 125 to 140 ppm. rsc.org The sp² hybridized carbons of the dienyl chain would also be in a similar, slightly more shielded range. The sp³ hybridized carbons of the heptadiene chain would be located in the upfield region of the spectrum. The specific chemical shifts would be influenced by the substitution pattern and the electronic environment of each carbon atom.

A predicted ¹H and ¹³C NMR data table is presented below:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.0 - 7.5 | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | ~140.0 |

| Vinylic C-H (internal) | 5.0 - 6.0 | 120.0 - 135.0 |

| Vinylic C-H (terminal) | 4.5 - 5.5 | 115.0 - 125.0 |

| Allylic C-H | 2.0 - 3.0 | 30.0 - 40.0 |

| Methylene C-H | 1.5 - 2.0 | 25.0 - 35.0 |

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the tracing of the proton connectivity within the heptadiene chain and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry around the double bonds (E/Z isomerism).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. researchgate.netthermofisher.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinylic C-H Stretch | 3080 - 3010 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600, 1585, 1500, 1450 |

| C=C Stretch (Alkenic) | 1680 - 1620 |

| C-H Bending (Aromatic) | 900 - 675 (out-of-plane) |

| C-H Bending (Alkenic) | 1000 - 650 (out-of-plane) |

The presence of the aromatic ring would be confirmed by the sharp C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic pattern of C=C stretching absorptions in the 1600-1450 cm⁻¹ region. nist.gov The two C=C double bonds of the diene would give rise to stretching vibrations in the 1680-1620 cm⁻¹ range. The aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information to FT-IR. The C=C stretching vibrations of both the aromatic ring and the diene system are expected to give strong and sharp signals in the Raman spectrum, as these are highly polarizable bonds. nih.gov The symmetric C-H stretching vibrations would also be Raman active. The combination of FT-IR and Raman data would allow for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₃H₁₆), high-resolution mass spectrometry would provide a precise monoisotopic mass of 172.1252 g/mol . chemspider.com

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺•) at m/z 172. The fragmentation pattern would offer significant insights into the molecule's structure. Key fragmentation pathways are expected to arise from the cleavage of bonds that lead to the formation of stable carbocations.

A prominent fragmentation pathway for compounds containing a phenyl group attached to an alkyl chain is the benzylic cleavage. This would involve the cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and often abundant peak in the mass spectra of alkylbenzenes. youtube.com Another likely fragmentation would be the loss of an allyl radical (•CH₂CH=CH₂), resulting from cleavage of the bond connecting the heptadienyl chain to the phenyl group, which would generate a fragment ion at m/z 131.

Further fragmentation could involve rearrangements and cleavages within the heptadienyl chain itself. For instance, the McLafferty rearrangement, common in molecules with a carbonyl group and a γ-hydrogen, is less likely here in its classic form but analogous hydrogen rearrangements and subsequent eliminations of neutral molecules like ethene or propene could occur, leading to a series of smaller fragment ions. nih.gov The analysis of these fragmentation patterns, when compared with theoretical predictions and the spectra of similar compounds, would provide unequivocal confirmation of the compound's structure.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss | Significance |

| [C₁₃H₁₆]⁺• (Molecular Ion) | 172 | - | Confirms molecular weight |

| [C₁₀H₁₁]⁺ | 131 | •C₃H₅ (Allyl radical) | Indicates loss of the terminal allyl group |

| [C₇H₇]⁺ (Tropylium ion) | 91 | •C₆H₉ | Characteristic fragment for alkylbenzenes |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, such as radical intermediates. epa.gov In the context of this compound, ESR spectroscopy would be invaluable for studying radical intermediates that could be formed during certain chemical reactions, such as polymerization, oxidation, or addition reactions involving radical initiators.

If this compound were to undergo a reaction that generates a radical intermediate, for example, by hydrogen abstraction from one of the allylic positions or by the addition of a radical to one of the double bonds, ESR spectroscopy could provide detailed information about the structure and electronic environment of that intermediate. The interaction of the unpaired electron with nearby magnetic nuclei (primarily ¹H) would lead to hyperfine splitting in the ESR spectrum. The resulting splitting pattern and the magnitude of the hyperfine coupling constants would reveal the distribution of the unpaired electron density (spin density) within the radical, thus identifying the location of the radical center. mdpi.com

For instance, a radical formed by the addition of an initiator to the terminal double bond would exhibit a complex spectrum due to the coupling of the unpaired electron with the various protons in the molecule. The analysis of this spectrum would allow for the determination of the specific conformation and electronic structure of the radical intermediate, which is crucial for understanding the reaction mechanism.

| Parameter | Information Gained |

| g-factor | Helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Splitting Pattern | Reveals the number and type of magnetic nuclei interacting with the unpaired electron. |

| Hyperfine Coupling Constants | Provides quantitative information about the spin density distribution and the geometry of the radical. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the phenyl group and the conjugated diene system.

The benzene ring exhibits characteristic absorption bands. The strong E₂ band (π → π* transition) typically appears around 204 nm, and the weaker, vibronically structured B band (also a π → π* transition) is observed around 254 nm. The presence of the alkyl substituent (the hepta-1,6-dienyl group) would likely cause a slight red shift (bathochromic shift) of these bands.

The isolated double bonds of the hepta-1,6-diene chain would have π → π* transitions at shorter wavelengths, likely below 200 nm, and might be masked by the much stronger absorptions of the phenyl group. However, any potential for through-space or through-bond conjugation between the double bonds and the phenyl ring could lead to shifts in the absorption maxima and changes in their intensities. Theoretical calculations using time-dependent density functional theory (TD-DFT) could complement experimental results by predicting the energies and oscillator strengths of the electronic transitions. physchemres.org The solvent environment can also influence the position of the absorption bands.

| Expected Absorption Band | Approximate Wavelength (λmax) | Electronic Transition | Associated Chromophore |

| E₂ Band | ~204-210 nm | π → π | Phenyl group |

| B Band | ~254-260 nm | π → π | Phenyl group |

| Diene Transition | < 200 nm | π → π* | C=C double bonds |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For a molecule like (Hepta-1,6-dien-2-yl)benzene, DFT calculations would typically be used to determine its optimized geometry, electronic energy, and the distribution of electrons.

Studies on similar substituted benzene (B151609) molecules show that DFT, often using functionals like B3LYP, can accurately predict properties such as ionization potential, electron affinity, and energy gaps. researchgate.net For instance, research on methyl-substituted benzenes using DFT with a 6-31G** basis set has demonstrated that substituent groups alter the electronic properties of the benzene ring. researchgate.net Similar calculations on this compound would elucidate how the hepta-1,6-dien-2-yl group influences the aromatic system's electron density and reactivity. DFT is also employed to understand intermolecular interactions, such as the π-π stacking observed in aromatic dimers, which are crucial for understanding the behavior of these molecules in condensed phases. nih.govresearchgate.net

A hypothetical DFT study on this compound might yield data similar to the following table, which is based on typical values for substituted benzenes.

| Calculated Property | Representative Value | Unit |

| Total Energy | -500 to -600 | Hartrees |

| HOMO Energy | -6.0 to -7.0 | eV |

| LUMO Energy | -0.5 to -1.5 | eV |

| HOMO-LUMO Gap | 5.0 to 6.0 | eV |

| Dipole Moment | 0.3 to 0.8 | Debye |

Note: The data in this table is illustrative and based on general chemical principles, as specific literature values for this compound are not available.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Coupled-Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" for accuracy. While computationally expensive, they provide highly reliable energetic and structural data. For a molecule of the size of this compound, high-level coupled-cluster calculations would be reserved for benchmarking specific properties, like the relative energies of different conformations, rather than for routine geometry optimization.

The hepta-1,6-dien-2-yl substituent has significant conformational flexibility due to rotation around its single bonds. A conformational analysis is essential to identify the most stable three-dimensional structures (conformers) of the molecule. By systematically rotating the dihedral angles and calculating the energy at each point, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformers and the energy barriers between them. Such studies, often performed with DFT or semi-empirical methods, are critical for understanding how the molecule's shape influences its reactivity and interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. For this compound, an MD simulation could model its movement and conformational changes in a solvent, its interaction with other molecules, or its behavior at an interface. nih.govnih.gov These simulations rely on a "force field," a set of parameters that defines the potential energy of the system, which can be derived from quantum chemical calculations or experimental data.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry is instrumental in predicting how and where a molecule will react. For this compound, which contains both a phenyl ring and two double bonds, there are multiple potential sites for chemical reactions.

To predict the outcome of a chemical reaction, chemists can computationally model the entire reaction pathway from reactants to products. A key point on this pathway is the transition state, which is the highest energy structure along the reaction coordinate. By locating the transition state geometry and calculating its energy, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.

For this compound, this approach could be used to study reactions such as Diels-Alder cycloadditions, where the diene moiety reacts with a dienophile. researchgate.netmasterorganicchemistry.com Computational modeling can predict whether the reaction is likely to occur and what the stereochemical outcome will be (e.g., endo vs. exo selectivity). researchgate.net Studies on related systems have shown that substitution patterns on the diene significantly influence activation energies and the resulting product distribution. researchgate.netoregonstate.edu

A hypothetical analysis of a reaction involving this compound might produce the following data:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Electrophilic addition at C1=C2 | -2.5 | +15.0 | 17.5 |

| Electrophilic addition at C6=C7 | -2.3 | +16.2 | 18.5 |

| Diels-Alder Cycloaddition | -5.0 | +25.0 | 30.0 |

Note: The data in this table is illustrative and based on general chemical principles, as specific literature values for this compound are not available.

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the outcomes of chemical reactions where multiple isomers can be formed. For a molecule such as this compound, with its multiple reactive sites—the aromatic ring and the two double bonds of the heptadienyl chain—predicting regioselectivity and stereoselectivity is crucial for its synthetic applications.

Regioselectivity:

The prediction of regioselectivity in reactions involving this compound would typically involve quantum mechanics-based calculations. beilstein-journals.org For instance, in electrophilic aromatic substitution, computational models can predict whether an incoming electrophile will preferentially attack the ortho, meta, or para positions of the phenyl group. These predictions are often based on calculating the energies of the intermediate carbocations (Wheland intermediates) or by analyzing the distribution of electron density and electrostatic potential on the aromatic ring. The alkyl group (hepta-1,6-dien-2-yl) is generally an ortho-, para-director.

Similarly, for reactions at the diene moiety, such as hydrohalogenation or epoxidation, computational methods can determine which of the two double bonds is more reactive. This is often achieved by calculating the relative activation energies for the reaction at each site. The double bond at the 1-position is conjugated with the benzene ring, which would influence its reactivity compared to the isolated double bond at the 6-position. Machine learning models trained on large datasets of reactions are also emerging as powerful tools for predicting regioselectivity in organic reactions. nih.govrsc.orgresearchgate.net

Stereoselectivity:

The prediction of stereoselectivity is another key area where computational chemistry offers significant insights. nih.gov For reactions that can lead to the formation of new stereocenters in this compound, such as additions to the double bonds or reactions at the chiral center (if the molecule is resolved into its enantiomers), computational methods can predict the most likely stereochemical outcome. This is typically done by calculating the transition state energies for the different diastereomeric pathways. The lower energy transition state corresponds to the major product. For complex systems, molecular dynamics simulations can also be employed to explore the conformational landscape of the reactants and transition states, providing a more dynamic picture of the factors controlling stereoselectivity.

Electron Density and Frontier Orbital Analysis (e.g., HOMO-LUMO)

Electron density and frontier molecular orbital (FMO) analysis are fundamental to understanding the reactivity and electronic properties of a molecule from a theoretical standpoint.

Electron Density Analysis:

The electron density distribution in this compound can be calculated using methods like Density Functional Theory (DFT). The analysis of the electron density reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the π-systems of the benzene ring and the double bonds are expected to be regions of high electron density. A Molecular Electrostatic Potential (MEP) map would visually represent this, with red areas indicating high electron density (prone to electrophilic attack) and blue areas indicating low electron density (prone to nucleophilic attack). researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents.

Frontier Orbital Analysis (HOMO-LUMO):

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to be localized on the π-systems of the benzene ring and the conjugated double bond, as these are typically the most electron-rich parts of such molecules.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level where the molecule can accept electrons (electrophilicity). The LUMO is often distributed over the antibonding π* orbitals of the aromatic ring and the double bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite electrons from the HOMO to the LUMO. aimspress.com Computational calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap.

While specific calculated values for this compound are not published, a hypothetical table based on typical values for similar aromatic and diene-containing compounds is presented below to illustrate the concept.

| Computational Parameter | Hypothetical Value (eV) | Implication for this compound |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the energy of the most available electrons for donation in a reaction. |

| LUMO Energy | -0.5 | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 5.3 | A relatively large gap suggests good kinetic stability under normal conditions. |

The distribution and energies of these frontier orbitals would be key in rationalizing the outcomes of various reactions, such as pericyclic reactions or interactions with transition metals.

Strategic Applications in Complex Organic Synthesis

Role as Versatile Building Blocks for Complex Organic Molecules

(Hepta-1,6-dien-2-yl)benzene and its derivatives are versatile building blocks primarily due to the reactivity of their 1,6-diene system. This motif is ideal for intramolecular reactions that form five- and six-membered rings, which are core structures in many natural products and pharmaceuticals. The presence of the phenyl group also offers a site for further functionalization or can be used to influence the stereochemical outcome of reactions. Key transformations such as ring-closing metathesis (RCM) and Pauson-Khand reactions convert this relatively simple, acyclic diene into complex polycyclic and heterocyclic structures. wikipedia.orguwindsor.canih.gov The ability to generate significant molecular complexity from a single, readily accessible precursor underscores its importance as a strategic building block in modern synthesis.

Synthesis of Carbon Skeletons and Polycycles

The construction of carbocyclic systems, particularly those containing bridged or fused rings, is a cornerstone of organic synthesis, providing the skeletons for a vast array of biologically active molecules and materials.

The intramolecular Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, is a powerful method for synthesizing cyclopentenones. wikipedia.orgbeilstein-journals.org Acyclic enynes containing an exo-olefin moiety, such as derivatives of 2-aryl-1,6-enynes, are excellent substrates for this reaction, leading directly to bicyclic compounds. clockss.org This reaction efficiently produces aryl-bicyclo[3.3.0]octenones with quaternary carbon centers at the angular positions, a structural motif that is challenging to construct using other methods. clockss.org

The reaction proceeds in good yields for various 2-aryl-1-hepten-6-ynes, demonstrating its utility in creating fused ring systems. clockss.org

Table 1: Intramolecular Pauson-Khand Reaction of 2-Aryl-1,6-enynes

| Substrate (Aryl Group) | Product | Yield (%) |

|---|---|---|

| Phenyl | 1-Phenylbicyclo[3.3.0]oct-1-en-3-one | 96 |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)bicyclo[3.3.0]oct-1-en-3-one | 85 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)bicyclo[3.3.0]oct-1-en-3-one | 92 |

| 2-Thienyl | 1-(2-Thienyl)bicyclo[3.3.0]oct-1-en-3-one | 78 |

| 2-Furyl | 1-(2-Furyl)bicyclo[3.3.0]oct-1-en-3-one | 75 |

Data sourced from a study on the intramolecular Pauson-Khand reaction of 2-aryl-1-hepten-6-ynes, which are analogous to the target compound. clockss.org

Similarly, ring-closing metathesis (RCM) is a dominant strategy for forming cyclic compounds. The RCM of 1,6-dienes like this compound is entropically favored due to the formation of a stable cyclic olefin and the release of volatile ethylene. uwindsor.ca This reaction is highly effective for creating five-membered rings, such as the conversion of 1,6-heptadiene (B165252) into cyclopentene. uwindsor.ca The use of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has made RCM tolerant to a wide range of functional groups, allowing for its application in complex molecule synthesis. uwindsor.cadrughunter.com

Bisabolane sesquiterpenes are a large class of natural products characterized by a C15 framework that often includes a mono-aromatic ring. mdpi.comresearchgate.net While many synthetic routes exist, a common strategy involves the coupling of molecular fragments to build the characteristic arylated carbon skeleton. mdpi.com For instance, the synthesis of (±)-curcumene, a member of the bisabolene (B7822174) family, can be achieved through a C7 + C8 strategy where a key step is the addition of an organolithium reagent derived from a bromobenzene (B47551) to an isoprenyl ketone. mdpi.comresearchgate.net The resulting tertiary alcohol, 6-methyl-2-(p-tolyl)-hept-5-en-2-ol, contains a core structure highly similar to this compound, highlighting the importance of this arylated heptene (B3026448) framework as a key intermediate in the synthesis of these natural products. mdpi.com Although biotechnological production methods are being explored, chemical synthesis remains crucial, though it can face challenges such as low yields and the generation of side products. nih.govnih.gov

Preparation of Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. The diene functionality of this compound provides a versatile platform for constructing such scaffolds.

The intramolecular Pauson-Khand reaction can be extended to nitrogen-containing substrates. Aza-derivatives of 2-aryl-1,6-enynes undergo efficient cyclization to yield aza-bicyclo[3.3.0]octenones, which are valuable nitrogen-containing heterocyclic scaffolds. clockss.orgnih.gov This approach has been successfully applied to the synthesis of bridged azabicyclic structures fused to cyclopentenones. nih.gov

Table 2: Intramolecular Pauson-Khand Reaction of Aza-enynes

| Substrate | Product | Yield (%) |

|---|---|---|

| N-Tosyl-N-(1-phenylvinyl)pent-4-yn-1-amine | 5-Tosyl-1-phenyl-5-azabicyclo[3.3.0]oct-1-en-3-one | 85 |

| N-Tosyl-N-(1-(4-methoxyphenyl)vinyl)pent-4-yn-1-amine | 1-(4-Methoxyphenyl)-5-tosyl-5-azabicyclo[3.3.0]oct-1-en-3-one | 89 |

Data sourced from a study on the intramolecular Pauson-Khand reaction of aza-derivatives of 2-aryl-1-hepten-6-ynes. clockss.org

Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex N-heterocycles. nih.govmdpi.com Gold(I)-catalyzed 1,6-enyne cyclization followed by intramolecular nucleophilic addition is another sophisticated method for preparing chiral polycyclic N-heterocycles. rsc.org

The synthesis of oxygen-containing heterocycles can also be achieved from diene precursors. Ring-closing enyne metathesis (RCEYM) of prochiral oxaenediynes, which are structurally analogous to this compound where a methylene (B1212753) group is replaced by an oxygen atom, yields racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org For example, 4-(allyloxy)hepta-1,6-diynes undergo chemoselective RCM to form the dihydropyran ring. beilstein-journals.org This demonstrates that the 1,6-diene framework is a suitable template for constructing six-membered oxygen heterocycles via metathesis. The choice of catalyst is crucial, with first-generation Grubbs catalysts sometimes offering superior results by suppressing side reactions. beilstein-journals.org Other methods for forming benzo-fused oxygen heterocycles often involve the cyclization of phenol (B47542) derivatives or the insertion of arynes into C=O bonds. nih.gov Electrophilic cyclization is another broad strategy for creating a variety of mononuclear heterocycles, including furans and pyrans. elsevierpure.comresearchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of (Hepta-1,6-dien-2-yl)benzene and its derivatives is a primary focus for future research. Current strategies often rely on classical olefination and cross-coupling reactions. However, emerging methodologies offer the potential for more atom-economical and sustainable approaches.

Future investigations could explore:

Direct C-H Functionalization: Modern organic synthesis is increasingly moving towards the direct functionalization of C-H bonds. Research into the direct arylation of a pre-formed hepta-1,6-diene scaffold or the direct dienylation of benzene (B151609) derivatives would represent a significant advancement, minimizing the need for pre-functionalized starting materials. mdpi.com

Metathesis Reactions: Enyne metathesis followed by cross-metathesis with a suitable olefin partner could provide a convergent and flexible route to this compound and its analogues. mdpi.com This approach would allow for the facile introduction of diverse functionalities on the diene backbone.

Palladium-Catalyzed Sequential Dehydrogenation: A recent development in the synthesis of conjugated dienes involves the palladium-catalyzed sequential dehydrogenation of free aliphatic acids. nih.gov Adapting this methodology to suitable precursors of this compound could offer a novel and direct synthetic pathway.

These novel approaches, summarized in the table below, aim to provide more efficient and versatile entries into this important class of compounds.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Atom economy, reduced waste | Catalyst development, regioselectivity control |

| Enyne Metathesis | Convergent, modular | Catalyst efficiency, stereocontrol |

| Sequential Dehydrogenation | Use of simple starting materials | Substrate scope, reaction conditions |

Advanced Mechanistic Insights into Reactive Intermediates

A thorough understanding of the reaction mechanisms and the nature of reactive intermediates is crucial for optimizing existing synthetic methods and designing new ones. For this compound, several reaction pathways can be envisaged, each involving unique intermediates.

Future research should focus on:

Pericyclic Reactions: The diene moiety of this compound can participate in various pericyclic reactions, such as Diels-Alder and ene reactions. organic-chemistry.orgwikipedia.org Detailed computational and experimental studies are needed to elucidate the transition states and stereochemical outcomes of these reactions, particularly the influence of the phenyl substituent. The Alder-Ene reaction, a pericyclic process involving an alkene with an allylic hydrogen, is particularly relevant and often requires elevated temperatures, though Lewis acid catalysis can facilitate the reaction under milder conditions. organic-chemistry.orgwikipedia.org

Metal-Complexed Intermediates: In transition-metal-catalyzed reactions, the formation and reactivity of organometallic intermediates, such as π-allyl complexes, are key. Spectroscopic and computational studies can provide valuable insights into the structure and behavior of these species, guiding the development of more selective catalysts.

Radical Intermediates: Reactions involving radical pathways could also be explored for the functionalization of this compound. Understanding the regioselectivity of radical addition to the diene system will be critical for harnessing this reactivity.

A deeper mechanistic understanding will enable chemists to predict and control the outcomes of reactions involving this compound with greater precision.

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems will be instrumental in advancing the chemistry of this compound. The focus will be on achieving higher efficiency, selectivity (regio-, stereo-, and enantio-), and sustainability.

Key areas for future catalyst development include:

Dual Catalytic Systems: The use of dual catalytic systems, for instance combining a nickel and a cobalt catalyst in cross-electrophile coupling reactions, has shown promise for expanding the scope of C-C bond formation. nih.gov Applying this concept to the synthesis of this compound from readily available electrophiles could provide a powerful new tool.

Ligand Design: The properties of transition metal catalysts are often fine-tuned by the ligands coordinated to the metal center. sigmaaldrich.com The development of novel phosphine (B1218219) ligands, such as biarylmonophosphines, has led to highly active catalysts for cross-coupling reactions. nih.gov Designing ligands specifically tailored for reactions involving this compound could lead to significant improvements in catalyst performance.

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of enantioselective catalytic systems is paramount. This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis.

The table below highlights some promising catalyst classes for future investigation.

| Catalyst Type | Potential Application | Desired Outcome |

| Dual Nickel/Cobalt Systems | Cross-electrophile coupling | Efficient synthesis from simple precursors |

| Palladium with Biarylphosphine Ligands | Cross-coupling reactions | High selectivity and catalyst turnover |

| Chiral Transition Metal Complexes | Asymmetric transformations | Access to enantioenriched products |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of the synthesis and functionalization of this compound with flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.gov

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound can lead to improved reaction control, reduced reaction times, and safer handling of reagents. nih.gov The enhanced heat and mass transfer in microreactors can be particularly beneficial for highly exothermic or fast reactions.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques into flow systems will enable the rapid optimization of reaction conditions and the direct production of high-purity material.

Use of Greener Solvents and Reagents: Future synthetic routes should aim to minimize the use of hazardous solvents and reagents, aligning with the principles of sustainable chemistry. Flow chemistry can facilitate the use of alternative solvent systems and can enable the safe use of highly reactive but otherwise "greener" reagents.

The adoption of flow chemistry will not only make the synthesis of this compound more sustainable but will also open up new possibilities for its use in automated multi-step syntheses.

Application in the Construction of Architecturally Complex Natural Products

The this compound motif is a potential building block for the synthesis of complex natural products. Its diene functionality allows for a variety of subsequent transformations to build intricate molecular architectures.

Future research will focus on:

Diels-Alder Cycloadditions: The diene can act as a diene in Diels-Alder reactions to construct six-membered rings, a common feature in many natural products. nih.gov The stereochemical outcome of these reactions can be controlled by the choice of dienophile and catalyst.

Oxidative Cyclizations: The 1,6-diene system is a suitable substrate for oxidative cyclization reactions to form substituted tetrahydrofurans, which are present in numerous bioactive natural products. beilstein-journals.org

Sequential Cross-Coupling Reactions: The terminal double bonds of the diene can be sequentially functionalized through various cross-coupling reactions, allowing for the step-wise construction of complex carbon skeletons.

The strategic incorporation of the this compound unit into the retrosynthetic analysis of complex natural products could lead to novel and efficient total syntheses. researchgate.net For example, its structure could be a key fragment in the synthesis of certain polyketides or alkaloids.

Q & A

Q. What synthetic strategies are effective for producing (Hepta-1,6-dien-2-yl)benzene derivatives, and how do reaction conditions influence outcomes?

Methodological Answer: Ring-closing enyne metathesis (RCEYM) is a key approach for synthesizing hepta-1,6-diene derivatives. For example, 4-(allyloxy)hepta-1,6-diyne (2a) undergoes desymmetrizing RCEYM using Grubbs II catalysts, yielding products with controlled stereochemistry. Substrate design (e.g., allyloxy substituents) improves reactivity, while unstable substrates (e.g., oxaenediyne 1) require stabilization via steric hindrance or electron-withdrawing groups. Solvent polarity (e.g., dichloromethane) and temperature (25–40°C) critically affect reaction rates and yields .

| Substrate | Catalyst | Yield (%) | Key Challenge |

|---|---|---|---|

| Oxaenediyne 2a | Grubbs II | 60–75 | Optimizing diastereoselectivity |

| Oxaenediyne 1 | N/A | <10 | Polymerization instability |

Note: Data extrapolated from structurally analogous systems .

Q. Which analytical techniques reliably characterize this compound and its derivatives?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds in fluorophenyl derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes E/Z isomers via coupling constants (e.g., J = 10–16 Hz for trans alkenes) .

- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., HRMS with ±5 ppm accuracy) .

- FT-IR : Detects C=C stretches (1640–1680 cm⁻¹) and hydroxyl/methoxy groups .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius equations under controlled temperatures .

- Crystallinity assessment : Poorly crystalline derivatives may exhibit lower stability due to hygroscopicity .

Advanced Research Questions

Q. How do computational docking studies predict the bioactivity of this compound analogs?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, curcuminoid analogs like (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione show strong binding to SARS-CoV-2 Mpro (docking score: −9.2 kcal/mol) via hydrogen bonds with catalytic residues (Cys145, His41). Key steps:

- Prepare ligand structures (optimize geometry with Gaussian09).

- Generate protein grid files (MGLTools).

- Run 50 docking simulations per ligand, rank by binding energy .

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Curcumin analog | SARS-CoV-2 Mpro | −9.2 | Cys145, His41 |

Q. What strategies improve diastereoselectivity in metathesis reactions of this compound precursors?

Methodological Answer:

- Chiral catalysts : Ru-based catalysts with N-heterocyclic carbene (NHC) ligands enhance enantiomeric excess (e.g., >80% ee) .

- Substrate engineering : Prochiral diynes with bulky substituents (e.g., tert-butyl groups) reduce competing pathways .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring desired diastereomers .

Q. How should researchers address contradictions in pharmacological data, such as conflicting toxicity reports?

Methodological Answer:

- Dose-response validation : Replicate studies across multiple doses (e.g., 10–100 mg/kg in mice) and durations (acute vs. chronic). Evidence from 4-(Furan-2-yl)hepta-1,6-dien-4-ol shows non-toxic effects at ≤50 mg/kg but requires validation in human cell lines .

- Mechanistic studies : Use transcriptomics to identify off-target pathways (e.g., oxidative stress markers like SOD1).

- Meta-analysis : Compare datasets using PRISMA guidelines to isolate confounding variables (e.g., solvent carriers) .

Data Contradiction Analysis Framework

Note: Tailor methods to compound-specific properties (e.g., photolability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.